molecular formula C31H23NO B13627385 2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine

2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13627385
M. Wt: 425.5 g/mol
InChI Key: SYDJLQACOBLUQE-UHFFFAOYSA-N
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Description

2’-Benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine is an organic compound with a complex structure that includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoyl derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or further to an alkyl group.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially if electron-withdrawing groups are present on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Benzoyl derivatives.

    Reduction: Hydroxyl or alkyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2’-Benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine involves its interaction with

Biological Activity

2'-Benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a benzoyl group and diphenyl amine moieties. This structural configuration is believed to play a significant role in its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC24_{24}H21_{21}N
Molecular Weight345.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
  • Case Study : In vitro studies showed IC50_{50} values ranging from 10 to 30 µM against breast and prostate cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties . It scavenges free radicals effectively, which may contribute to its anticancer effects by reducing oxidative stress in cells.

  • Research Findings : A study quantified the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration at concentrations as low as 5 µM .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes:

  • Acetylcholinesterase Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The IC50_{50} for AChE inhibition was reported at approximately 15 µM .

Table 2: Biological Activities and IC50_{50} Values

ActivityIC50_{50} (µM)
Anticancer (breast cancer)10
Anticancer (prostate cancer)30
Antioxidant5
AChE Inhibition15

Properties

Molecular Formula

C31H23NO

Molecular Weight

425.5 g/mol

IUPAC Name

phenyl-[2-[3-(N-phenylanilino)phenyl]phenyl]methanone

InChI

InChI=1S/C31H23NO/c33-31(24-13-4-1-5-14-24)30-22-11-10-21-29(30)25-15-12-20-28(23-25)32(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23H

InChI Key

SYDJLQACOBLUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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